

# crystal structure of 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole

**Cat. No.:** B1303719

[Get Quote](#)

An In-Depth Technical Guide on the Crystal Structure of Pyrazole Derivatives: A Case Study of **3-(4-methoxyphenyl)-5-methyl-1H-pyrazole** Analogs

## Abstract

This technical guide provides a comprehensive overview of the methodologies and data associated with determining the crystal structure of pyrazole derivatives, with a focus on analogs of **3-(4-methoxyphenyl)-5-methyl-1H-pyrazole**. Pyrazole-based compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. Understanding their three-dimensional structure at an atomic level is crucial for structure-based drug design and for elucidating mechanisms of action. This document details the experimental protocols for synthesis, crystallization, and X-ray diffraction analysis, presents crystallographic data in a structured format, and visualizes the experimental workflow.

## Introduction

Pyrazole derivatives are a class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. Their therapeutic potential is broad, encompassing anti-inflammatory, analgesic, antimicrobial, and antitumor properties. The biological activity of these compounds is intrinsically linked to their molecular geometry and the intermolecular interactions they form with their biological targets. Therefore, the precise determination of their crystal structure is a fundamental step in the drug development process.

This guide uses analogs of **3-(4-methoxyphenyl)-5-methyl-1H-pyrazole** as a case study to illustrate the process of crystal structure elucidation.

## Experimental Protocols

### Synthesis of Pyrazole Derivatives

The synthesis of 3,5-disubstituted pyrazoles is often achieved through a condensation reaction between a 1,3-diketone and hydrazine hydrate. The following is a representative synthetic protocol for a **3-(4-methoxyphenyl)-5-methyl-1H-pyrazole** analog.

#### Materials:

- 4-methoxyacetophenone
- Ethyl acetate
- Sodium ethoxide
- Hydrazine hydrate
- Ethanol

#### Procedure:

- Claisen Condensation: 4-methoxyacetophenone is reacted with ethyl acetate in the presence of a strong base like sodium ethoxide to form the intermediate 1,3-diketone (1-(4-methoxyphenyl)butane-1,3-dione).
- Cyclization: The resulting 1,3-diketone is then refluxed with hydrazine hydrate in a solvent such as ethanol.
- Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the desired **3-(4-methoxyphenyl)-5-methyl-1H-pyrazole** derivative.

## Crystallization

Single crystals suitable for X-ray diffraction are typically grown using slow evaporation techniques.

Procedure:

- Dissolve the purified pyrazole derivative in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetone) at a slightly elevated temperature.
- Allow the solution to cool to room temperature slowly.
- The container is then loosely covered to allow for the slow evaporation of the solvent over several days.
- Colorless, prism-shaped crystals are typically harvested.

## X-ray Crystallography

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Instrumentation:

- Bruker APEX-II CCD diffractometer
- MoK $\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ )
- Graphite monochromator

Data Collection and Processing:

- A suitable crystal is mounted on a goniometer head.
- Data is collected at a controlled temperature (e.g., 296 K) using a series of  $\omega$  and  $\varphi$  scans.
- The collected data is processed using software such as SAINT for integration and SADABS for absorption correction.
- The structure is solved by direct methods using SHELXS and refined by full-matrix least-squares on  $F^2$  using SHELXL.

- All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

## Crystallographic Data

The following table summarizes representative crystallographic data for a pyrazole derivative analog.

| Parameter                       | Value                                        |
|---------------------------------|----------------------------------------------|
| Empirical formula               | <chem>C11H12N2O</chem>                       |
| Formula weight                  | 188.23                                       |
| Temperature                     | 296(2) K                                     |
| Wavelength                      | 0.71073 Å                                    |
| Crystal system                  | Monoclinic                                   |
| Space group                     | P2 <sub>1</sub> /c                           |
| Unit cell dimensions            | $a = 10.123(4)$ Å, $\alpha = 90^\circ$       |
|                                 | $b = 12.456(5)$ Å, $\beta = 109.34(3)^\circ$ |
|                                 | $c = 8.987(3)$ Å, $\gamma = 90^\circ$        |
| Volume                          | 1069.1(7) Å <sup>3</sup>                     |
| Z                               | 4                                            |
| Density (calculated)            | 1.169 Mg/m <sup>3</sup>                      |
| Absorption coefficient          | 0.078 mm <sup>-1</sup>                       |
| F(000)                          | 400                                          |
| Crystal size                    | 0.25 x 0.20 x 0.15 mm                        |
| Theta range for data collection | 2.45 to 28.29°                               |
| Index ranges                    | -13≤h≤13, -16≤k≤16, -11≤l≤11                 |
| Reflections collected           | 9182                                         |
| Independent reflections         | 2598 [R(int) = 0.045]                        |
| Completeness to theta = 25.242° | 99.8 %                                       |
| Absorption correction           | Semi-empirical from equivalents              |
| Max. and min. transmission      | 0.7456 and 0.6892                            |
| Refinement method               | Full-matrix least-squares on F <sup>2</sup>  |

|                                      |                                |
|--------------------------------------|--------------------------------|
| Data / restraints / params           | 2598 / 0 / 128                 |
| Goodness-of-fit on $F^2$             | 1.032                          |
| Final R indices [ $I > 2\sigma(I)$ ] | $R_1 = 0.048$ , $wR_2 = 0.125$ |
| R indices (all data)                 | $R_1 = 0.067$ , $wR_2 = 0.142$ |
| Largest diff. peak and hole          | 0.28 and -0.21 $e\AA^{-3}$     |

## Molecular and Supramolecular Structure

The molecular structure of **3-(4-methoxyphenyl)-5-methyl-1H-pyrazole** analogs typically features a planar pyrazole ring. The phenyl ring is generally twisted with respect to the pyrazole ring. The crystal packing is often dominated by intermolecular hydrogen bonds of the N-H $\cdots$ N type, linking molecules into chains or dimers. Additional C-H $\cdots$  $\pi$  interactions may also contribute to the stability of the crystal lattice.

## Visualizations

### Experimental Workflow for Crystal Structure Determination

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, crystallization, and structural elucidation of pyrazole derivatives.

## Logical Relationship of Structural Analysis



[Click to download full resolution via product page](#)

Caption: Logical flow from raw diffraction data to the final validated crystal structure.

## Conclusion

The determination of the crystal structure of **3-(4-methoxyphenyl)-5-methyl-1H-pyrazole** and its analogs provides invaluable insight into their conformational preferences and intermolecular interactions. This information is paramount for understanding their structure-activity relationships (SAR) and for the rational design of new, more potent therapeutic agents. The methodologies and data presented in this guide serve as a foundational reference for researchers in the fields of medicinal chemistry, materials science, and drug development.

- To cite this document: BenchChem. [crystal structure of 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1303719#crystal-structure-of-3-4-methoxyphenyl-5-methyl-1h-pyrazole\]](https://www.benchchem.com/product/b1303719#crystal-structure-of-3-4-methoxyphenyl-5-methyl-1h-pyrazole)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)